molecular formula C17H21N3O5S2 B2408017 N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide CAS No. 847381-01-5

N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide

Cat. No.: B2408017
CAS No.: 847381-01-5
M. Wt: 411.49
InChI Key: OPCAHCFFZFPZLQ-UHFFFAOYSA-N
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Description

N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C17H21N3O5S2 and its molecular weight is 411.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

The compound is involved in various synthetic pathways and medicinal chemistry studies. For example, in the synthesis of spiropyrazolinium salts with antidiabetic activity, it is formed through nitrobenzenesulfochlorination of β-aminopropioamidoximes, which are functionalized with six-membered N-heterocycles like morpholine (Kayukova et al., 2022). Additionally, its derivatives have shown potential as anticancer agents (Wang et al., 2016).

Biological Activities

The compound and its derivatives exhibit diverse biological activities. For instance, certain sulfonamide derivatives have shown promise as diuretic and antihypertensive agents (Rahman et al., 2014). They are also researched for their potential in inhibiting bacterial biofilms and cytotoxicity against cancer cells (Abbasi et al., 2020).

Drug Discovery and Development

Derivatives of this compound are being explored in drug discovery. For example, a study focused on the development of a potent and safer analgesic based on an ethereal analog of this compound, demonstrating its potential in opioid receptor affinity (Borowiecki, 2022). Another study synthesized a derivative for anti-breast cancer activity, showing promising results in molecular docking studies and against MCF-7 breast cancer cell line (Kumar et al., 2021).

Molecular Mechanisms and Structural Studies

The compound is also significant in understanding molecular mechanisms and structural studies. One study synthesized sulfonamide derivatives and evaluated their pro-apoptotic effects by activating p38/ERK phosphorylation in cancer cells (Cumaoğlu et al., 2015). Structural analyses of derivatives help elucidate weak hydrogen bonds and molecular docking analysis in potential cancer treatments (Al-Mutairi et al., 2021).

Properties

IUPAC Name

N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S2/c1-13(17(16-3-2-12-26-16)19-8-10-25-11-9-19)18-27(23,24)15-6-4-14(5-7-15)20(21)22/h2-7,12-13,17-18H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCAHCFFZFPZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCOCC2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.